1-Methyl-4-((S-methylsulfonimidoyl)methyl)benzene
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Overview
Description
1-Methyl-4-((S-methylsulfonimidoyl)methyl)benzene is an organosulfur compound with the molecular formula C8H11NOS. It is characterized by the presence of a methyl group attached to a benzene ring, along with a sulfonimidoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-((S-methylsulfonimidoyl)methyl)benzene typically involves the introduction of the sulfonimidoyl group to a methylbenzene derivative. One common method is the reaction of 1-methyl-4-bromobenzene with a sulfonimidoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-((S-methylsulfonimidoyl)methyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfonimidoyl group can be oxidized to form sulfonimidates or sulfonamides.
Reduction: Reduction of the sulfonimidoyl group can yield sulfonamides.
Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonimidates and sulfonamides.
Reduction: Sulfonamides.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1-Methyl-4-((S-methylsulfonimidoyl)methyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-((S-methylsulfonimidoyl)methyl)benzene involves its interaction with various molecular targets. The sulfonimidoyl group can form hydrogen bonds and interact with nucleophilic sites in biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo oxidation and reduction also plays a role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-((S-methylsulfonimidoyl)methyl)benzene
- 1-Methyl-2-((S-methylsulfonimidoyl)methyl)benzene
- 4-Methyl-1-((S-methylsulfonimidoyl)methyl)benzene
Uniqueness
1-Methyl-4-((S-methylsulfonimidoyl)methyl)benzene is unique due to the specific positioning of the methyl and sulfonimidoyl groups on the benzene ring. This positioning influences its reactivity and interaction with other molecules, making it distinct from its isomers and other similar compounds .
Properties
IUPAC Name |
imino-methyl-[(4-methylphenyl)methyl]-oxo-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-8-3-5-9(6-4-8)7-12(2,10)11/h3-6,10H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYXDNNCRYDLPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=N)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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